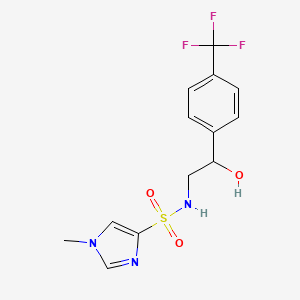![molecular formula C15H12BrFN2O2S B2882341 (5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-43-5](/img/structure/B2882341.png)
(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . Additionally, single-crystal X-ray diffraction (SCXRD) can be used to analyze the solid-state crystal structure .Chemical Reactions Analysis
The chemical reactivity of this compound can be predicted using computational methods such as Density Functional Theory (DFT). This includes predicting global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular electrostatic potential and frontier molecular orbitals can be studied using DFT . The aromatic character and π–π stacking ability can also be evaluated .Applications De Recherche Scientifique
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This process involved the N-acylation of amino-substituted heterocycles, highlighting a strategic pathway for preparing complex molecules without the need for catalysts, potentially applicable for synthesizing derivatives of the compound (Moreno-Fuquen et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of 2-aroylbenzofuran derivatives, starting from salicylic acid, were performed. These compounds were analyzed using mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction, providing a foundation for understanding the structural aspects of similar furan-containing compounds (Công et al., 2020).
Antimicrobial Evaluation
A series of substituted benzofuran methanones was prepared and their in vitro antibacterial and antifungal activities were assessed. Such studies are crucial for evaluating the potential biomedical applications of complex molecules, including the assessment of their effectiveness against various microbial strains (Reddy & Reddy, 2016).
Antioxidant Properties
The synthesis and evaluation of bromobenzofuran derivatives, including their impact on antioxidant activities, were explored. These studies provide insights into the potential health benefits and therapeutic applications of complex molecules with antioxidant properties (Karatas et al., 2006).
Fluorination Effects on Photostability
Research into the fluorination of fluorophores, including benzophenones and xanthones, has shown that such modifications can significantly enhance photostability and improve spectroscopic properties. This line of research is relevant for the development of novel compounds with enhanced performance for scientific and technological applications (Woydziak et al., 2012).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have been used as intermediates in the preparation of drugs like Canagliflozin , which is a sodium-dependent glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes.
Orientations Futures
The future directions for this compound could involve further exploration of its potential uses in pharmaceutical applications, given its structural similarity to compounds used in drug synthesis . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its reactivity .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2S/c16-13-5-4-12(21-13)14(20)19-7-6-18-15(19)22-9-10-2-1-3-11(17)8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLYYVOWZEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)

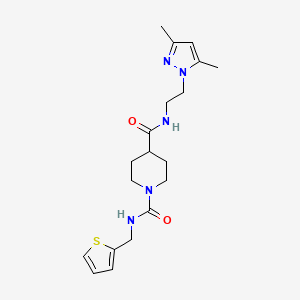
![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)
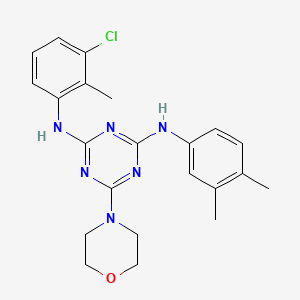
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
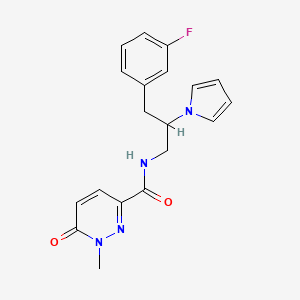
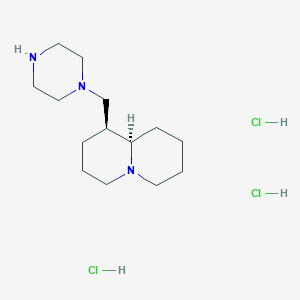
![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)
![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)
